2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidines, a related class of compounds, have been synthesized through various methods . For instance, one method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Scientific Research Applications
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, including compounds related to the specified chemical structure, have been synthesized and evaluated for their binding energies towards GlcN-6-P synthase, showing moderate to good interactions. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential in drug discovery and molecular interaction studies (Flefel et al., 2018).
Structural Characterization
Research has focused on the synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, including detailed NMR spectroscopic analysis to establish the regiochemistry of the synthesized compounds. This work provides insight into the structural aspects of pyrazolo[1,5-a]pyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications (Aggarwal et al., 2009).
Antimicrobial Activity
Novel heterocyclic compounds containing a sulfonamido moiety and derived from related structures have been synthesized and demonstrated significant antibacterial activity. This research suggests the potential of these compounds in developing new antibacterial agents, highlighting the importance of structural modifications to enhance biological activity (Azab et al., 2013).
Antitumor Activities
The exploration of the antitumor activities of pyrazolo pyrimidine derivatives, including compounds structurally related to the specified chemical structure, has revealed promising results. These studies indicate the potential of these compounds in cancer therapy, underscoring the importance of continued research in this area to fully understand their mechanisms of action and therapeutic efficacy (Xin, 2012).
Green Chemistry Approaches
Efforts have been made to synthesize pyrazolo[1,5-a]pyrimidine derivatives using environmentally benign conditions, such as water as a solvent and ultrasound irradiation. These methods not only provide efficient routes to the desired products but also align with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (Kaping et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including protein kinases , which play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for cellular signaling processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to inhibit the synthesis of nucleic acids dna or rna or both , which are essential for cell multiplication and growth .
Result of Action
Some pyrimidine derivatives have shown excellent anticancer activity against cell lines, leading to cell death by apoptosis .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)9(2)13(19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRBPXKWXSVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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